Ammonium bifluoride

Description

Properties

IUPAC Name |

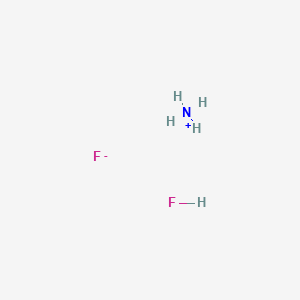

azanium;fluoride;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.H3N/h2*1H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBCYCWRDBDGBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].F.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2H.H4N, NH4HF2, F2H5N | |

| Record name | AMMONIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BIFLUORIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12125-01-8 (Parent), 7664-39-3 (Parent) | |

| Record name | Ammonium bifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001341497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9029645 | |

| Record name | Ammonium hydrogen difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.044 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium bifluoride, solid appears as a white crystalline solid. Soluble in water. Corrosive to tissue. Used to sterilize food processing equipment, in chemical analysis, for electroplating and for many other uses., Ammonium bifluoride solution is the white crystalline solid dissolved in water. It is corrosive to metals and tissue. It is used in ceramics., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White crystals, soluble in water; [CAMEO] Hygroscopic; Available as flakes, granules, and solutions; Impurities at <1% include hydrogen fluoride and ammonium fluoride; [CHEMINFO] | |

| Record name | AMMONIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BIFLUORIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium fluoride ((NH4)(HF2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium bifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2015 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

463.1 °F at 760 mmHg (Decomposes at 446 °F) (USCG, 1999), 240 °C (decomposes) | |

| Record name | AMMONIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in 90% ethanol = 1.73X10+5 mg/L, In water, 6.02X10+5 mg/L at 20 °C | |

| Record name | AMMONIUM BIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.50 g/cu cm | |

| Record name | AMMONIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Rhombic or tetragonal crystals, Orthorhombic crystals, White crystals | |

CAS No. |

1341-49-7 | |

| Record name | AMMONIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BIFLUORIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium bifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001341497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium fluoride ((NH4)(HF2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hydrogen difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium hydrogendifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM BIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2M215358O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM BIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

258 °F (USCG, 1999), 125.6 °C | |

| Record name | AMMONIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Anvil of the Nanoworld: An In-depth Technical Guide to Ammonium Bifluoride's Reaction with Silica for Surface Analysis

For Researchers, Scientists, and Drug Development Professionals

The precise modification and analysis of silica (silicon dioxide, SiO₂) surfaces are fundamental to advancements in a multitude of scientific disciplines, from semiconductor manufacturing to the development of novel drug delivery systems. Among the chemical etchants utilized for this purpose, ammonium bifluoride (NH₄HF₂) has emerged as a critical tool, offering a more controlled and safer alternative to hydrofluoric acid (HF). This technical guide provides a comprehensive overview of the reaction mechanism of this compound with silica, detailed experimental protocols for surface analysis, and a quantitative summary of its effects.

The Core Reaction: A Controlled Deconstruction of the Silica Network

The etching of silicon dioxide by this compound is a nuanced process primarily driven by the bifluoride ion (HF₂⁻). In an aqueous solution, this compound dissociates to produce ammonium (NH₄⁺) and bifluoride ions.[1] The bifluoride ion is the key reactive species that attacks the silicon-oxygen backbone of the silica network.

The overall chemical reaction can be summarized as follows:

SiO₂(s) + 2(NH₄)HF₂(aq) → (NH₄)₂SiF₆(aq) + 2H₂O(l)

This reaction results in the formation of ammonium hexafluorosilicate, a water-soluble salt, which allows for the controlled removal of the silica layer.[2] Unlike hydrofluoric acid, which can be highly volatile and aggressive, this compound solutions offer a more stable and predictable etch rate, making them ideal for applications requiring high precision.

Quantitative Analysis of Silica Etching

The rate of silica etching with this compound is dependent on several factors, including the concentration of the etchant, temperature, and the type of silicon dioxide. The following tables summarize key quantitative data gathered from various studies.

Table 1: Etch Rates of Silicon Dioxide with this compound Solutions

| Concentration of NH₄HF₂ (wt%) | Temperature (°C) | Substrate | Etch Rate (Å/min) | Reference |

| 0.49 | Room Temperature | Plasma Enhanced TEOS | ~100 | [1] |

| 4.9 | Room Temperature | Plasma Enhanced TEOS | ~1000 | [1] |

| 40 | 20 | Thermal SiO₂ | ~130 | [2] |

| 40 | 30 | Thermal SiO₂ | ~260 | [2] |

| 40 | 40 | Thermal SiO₂ | ~500 | [2] |

| 55 | 90 | Z-cut Quartz | 14,700 | [3] |

Table 2: Effect of Etching on Surface Roughness of Z-cut Quartz

| Etching Time (min) | Etchant | Temperature (°C) | Surface Roughness (Ra, µm) | Reference |

| 20 | 55.0 wt % NH₄HF₂ | 90 | ~0.2 | [3] |

| 50 | 55.0 wt % NH₄HF₂ | 90 | ~0.5 | [3] |

| 80 | 55.0 wt % NH₄HF₂ | 90 | ~0.8 | [3] |

| 100 | 55.0 wt % NH₄HF₂ | 90 | ~1.0 | [3] |

| 130 | 55.0 wt % NH₄HF₂ | 90 | >1.0 | [3] |

Experimental Protocols for Surface Analysis

The following protocols provide a framework for the preparation and analysis of silica surfaces using this compound.

Protocol 1: Preparation of this compound Etching Solutions

Objective: To prepare aqueous solutions of this compound at specified concentrations.

Materials:

-

This compound (solid, NH₄HF₂)

-

Deionized (DI) water

-

Plastic beaker or container (do not use glass)

-

Magnetic stirrer and stir bar

-

Weighing scale

Procedure:

-

Determine the desired concentration and total volume of the etching solution.

-

Calculate the required mass of solid this compound. For example, to prepare 500 mL of a 4.9% (by weight) solution, dissolve 24.5 g of NH₄HF₂ in 500 mL of DI water.[1]

-

Carefully weigh the calculated amount of this compound and transfer it to the plastic beaker.

-

Add the appropriate volume of DI water to the beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Stir the solution until the this compound is completely dissolved.[1] The dissolution can be performed at room temperature.[1]

Protocol 2: Measurement of Silica Etch Rate using Atomic Force Microscopy (AFM)

Objective: To determine the etch rate of a silicon dioxide layer using a patterned sample and AFM.

Materials:

-

Silicon wafer with a thermally grown or deposited SiO₂ layer

-

Photolithography equipment and materials (photoresist, mask, developer)

-

This compound etching solution (prepared according to Protocol 1)

-

DI water

-

Nitrogen gas for drying

-

Atomic Force Microscope (AFM)

Procedure:

-

Sample Preparation:

-

Use standard photolithography to create a pattern of exposed and protected SiO₂ on the silicon wafer. This will create step heights for later measurement.

-

-

Etching:

-

Immerse the patterned wafer in the prepared this compound solution for a predetermined amount of time. The duration will depend on the expected etch rate and the desired etch depth.

-

Maintain the solution at a constant temperature throughout the etching process.

-

-

Post-Etch Cleaning:

-

Remove the wafer from the etching solution and immediately rinse it thoroughly with DI water.

-

Dry the wafer using a stream of nitrogen gas.

-

-

AFM Analysis:

-

Use an AFM to scan the patterned area of the wafer.

-

Measure the step height between the etched and unetched regions.

-

The etch rate is calculated by dividing the measured step height by the etching time.

-

Conclusion

This compound provides a versatile and controllable method for the etching and surface modification of silicon dioxide. Its predictable reaction kinetics and increased safety profile compared to hydrofluoric acid make it an indispensable tool for researchers and professionals in fields requiring precise surface engineering. By understanding the core reaction mechanism and adhering to detailed experimental protocols, users can effectively leverage this compound to achieve their desired surface characteristics for a wide range of analytical and developmental applications.

References

ammonium bifluoride as a catalyst in organic reactions research papers

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Ammonium bifluoride (NH₄HF₂), a readily available and inexpensive inorganic salt, is emerging as a potent and versatile catalyst in a variety of organic transformations. Its unique properties, acting as a mild and effective source of both fluoride ions and Brønsted acidity, have enabled the development of efficient and environmentally benign synthetic methodologies. This whitepaper provides an in-depth technical guide to the application of this compound as a catalyst in key organic reactions, presenting detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its adoption in research and development settings.

Core Applications and Mechanistic Overview

This compound's catalytic activity stems from its ability to generate hydrofluoric acid (HF) in situ, which can act as a powerful Brønsted acid to activate substrates. Additionally, the fluoride ion can participate in various catalytic cycles, including acting as a nucleophile or a base. This dual functionality makes it an effective catalyst for a range of reactions, most notably in the synthesis of heterocyclic compounds and other valuable organic scaffolds.

Three-Component Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)

The Biginelli reaction, a cornerstone of heterocyclic chemistry, provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold present in numerous biologically active compounds. While traditionally catalyzed by strong acids, the use of this compound offers a milder and more environmentally friendly alternative.

Experimental Protocol

A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound (10 mol%) is heated under solvent-free conditions at 80-100°C for the specified time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and triturated with cold water. The resulting solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Quantitative Data

The efficacy of this compound as a catalyst is demonstrated in the synthesis of a variety of DHPMs from different aromatic aldehydes.

| Entry | Aldehyde | β-Ketoester | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | 2 | 92 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 1.5 | 95 |

| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 2.5 | 88 |

| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 1 | 98 |

| 5 | 2-Naphthaldehyde | Ethyl acetoacetate | 2 | 90 |

| 6 | Benzaldehyde | Methyl acetoacetate | 2 | 90 |

Reaction conditions: Aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), NH₄HF₂ (10 mol%), 100°C, solvent-free.

One-Pot Synthesis of Amidoalkyl Naphthols

The synthesis of amidoalkyl naphthols, important intermediates in the preparation of biologically active compounds, can be efficiently achieved through a one-pot, three-component reaction of 2-naphthol, an aldehyde, and an amide, catalyzed by this compound. This method provides a green and atom-economical route to these valuable molecules.

Experimental Protocol

A mixture of 2-naphthol (1 mmol), an aromatic aldehyde (1 mmol), an amide (1.2 mmol), and this compound (15 mol%) is heated under solvent-free conditions at 120°C for the required time. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and ethyl acetate is added. The solid product is collected by filtration, washed with cold diethyl ether, and dried to afford the pure amidoalkyl naphthol.

Quantitative Data

The versatility of this method is illustrated by the successful synthesis of a range of amidoalkyl naphthols.

| Entry | Aldehyde | Amide | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Acetamide | 3 | 90 |

| 2 | 4-Chlorobenzaldehyde | Acetamide | 2.5 | 94 |

| 3 | 4-Methylbenzaldehyde | Acetamide | 3.5 | 87 |

| 4 | 3-Nitrobenzaldehyde | Acetamide | 2 | 96 |

| 5 | Benzaldehyde | Benzamide | 4 | 85 |

| 6 | 4-Chlorobenzaldehyde | Benzamide | 3.5 | 89 |

Reaction conditions: 2-Naphthol (1 mmol), aldehyde (1 mmol), amide (1.2 mmol), NH₄HF₂ (15 mol%), 120°C, solvent-free.

Conclusion

This compound has demonstrated its utility as a cost-effective, efficient, and environmentally friendly catalyst for important organic transformations. The presented protocols for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and amidoalkyl naphthols highlight the potential of this simple inorganic salt to facilitate complex multicomponent reactions under mild conditions. The straightforward experimental procedures and high yields make this compound an attractive alternative to conventional catalysts, offering significant advantages for both academic research and industrial applications in drug discovery and development. Further exploration of its catalytic activity in other organic reactions is warranted and is expected to unveil new and sustainable synthetic routes to valuable molecular architectures.

An In-depth Technical Guide to the Deprotection of Silyl Ethers with Ammonium Bifluoride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Silyl ethers are indispensable protecting groups in modern organic synthesis, valued for their tunable stability and compatibility with a wide array of chemical transformations. Their efficient and selective cleavage is crucial for the successful synthesis of complex molecules. While various fluoride-based reagents are employed for deprotection, ammonium bifluoride (NH₄HF₂) presents a mild, selective, and practical alternative to reagents like tetrabutylammonium fluoride (TBAF) and hydrofluoric acid-pyridine complex. This technical guide provides a detailed examination of the mechanism of silyl ether deprotection using this compound, presents quantitative data on its efficiency and selectivity, and offers detailed experimental protocols for its application.

The Core Mechanism of Fluoride-Mediated Silyl Ether Cleavage

The deprotection of silyl ethers by fluoride ions is a well-established process driven by the exceptional strength of the silicon-fluorine (Si-F) bond, which has a bond dissociation energy of approximately 135 kcal/mol. The reaction mechanism proceeds through a hypervalent, pentacoordinate silicon intermediate.[1][2]

The key steps are as follows:

-

Nucleophilic Attack: The fluoride ion (F⁻), delivered from the bifluoride salt, acts as a potent nucleophile, attacking the electrophilic silicon atom of the silyl ether.

-

Formation of a Pentacoordinate Intermediate: This attack results in the formation of a transient, trigonal bipyramidal, pentacoordinate silicon species.[1][3] In this intermediate, the highly electronegative oxygen and fluorine atoms preferentially occupy the axial positions.

-

Intermediate Collapse: The intermediate is unstable and rapidly collapses. The strong affinity of silicon for fluoride provides the thermodynamic driving force for the cleavage of the weaker silicon-oxygen (Si-O) bond.[4]

-

Product Formation: The Si-O bond breaks, releasing the alkoxide, which is subsequently protonated by the solvent (e.g., methanol) or during aqueous workup to yield the desired alcohol. The process also generates a stable silyl fluoride byproduct.

This compound (NH₄HF₂) serves as a convenient source of fluoride. In solution, the bifluoride ion (HF₂⁻) is in equilibrium with hydrogen fluoride (HF) and the fluoride ion (F⁻). This equilibrium tempers the reactivity and basicity of the fluoride source compared to anhydrous sources like TBAF, often leading to enhanced chemoselectivity and tolerance of base-sensitive functional groups.

Figure 1. Generalized mechanism for silyl ether deprotection via a pentacoordinate silicon intermediate.

Quantitative Data and Substrate Scope

This compound and related bifluoride salts exhibit excellent efficacy and selectivity in silyl ether deprotection. The reactivity is dependent on the steric bulk of the silyl group, the nature of the alcohol (primary, secondary, tertiary, or phenolic), and the reaction conditions.

Deprotection of tert-Butyldimethylsilyl (TBS) Ethers

NH₄HF₂ has been successfully employed for the selective removal of TBS groups in the synthesis of highly functionalized spiroketals, demonstrating its utility in complex synthetic pathways. The reagent was effective where others, such as TBAF/AcOH, failed, and it provided better yields than HF-Pyridine under certain conditions.[5]

| Substrate Type | Silyl Group | Reagent | Conditions | Time (h) | Yield (%) | Reference |

| Complex Diol Ketone Precursor | TBS | NH₄HF₂ | DMF/NMP (3:1), 100 °C | 11 | 80 | [5] |

| Complex Diol Ketone Precursor | TBS | NH₄HF₂ | Methanol, Reflux | - | 52 | [5] |

Selective Deprotection of Phenolic Silyl Ethers with Potassium Bifluoride

Potassium bifluoride (KHF₂), a closely related salt, is particularly mild and effective for the selective deprotection of phenolic tert-butyldimethylsilyl (TBDMS) ethers at room temperature. This high selectivity allows for the deprotection of phenolic hydroxyls while leaving TBDMS ethers of primary benzylic and allylic alcohols intact.

| Phenolic Substrate | Silyl Group | Reagent | Conditions | Time | Yield (%) | Reference |

| 4-Bromophenol | TBDMS | KHF₂ | Methanol, rt | 30 min | 91 | |

| 4-Bromophenol | TBDPS | KHF₂ | Methanol, rt | 30 min | >95 | |

| 4-Bromophenol | TIPS | KHF₂ | Methanol, rt | 2.5 h | 92 | |

| 4-Methoxyphenol | TBDMS | KHF₂ | Methanol, rt | 30 min | 98 | |

| Methyl 4-hydroxybenzoate | TBDMS | KHF₂ | Methanol, rt | 30 min | 96 | |

| 2,6-Dimethylphenol | TBDMS | KHF₂ | Methanol, 50 °C | 2 h | 94 | |

| Hydroquinone (bis-ether) | TBDMS | KHF₂ | Methanol, rt | 1 h | 92 |

Experimental Protocols

The following protocols are adapted from peer-reviewed literature and provide a starting point for laboratory application. As with any chemical reaction, optimization may be necessary for specific substrates.

Protocol 1: General Procedure for TBS Deprotection with NH₄HF₂ in a Polar Aprotic Solvent

This protocol is based on the successful deprotection of a complex TBS-protected diol ketone.[5]

Materials:

-

TBS-protected substrate

-

This compound (NH₄HF₂)

-

Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBS-protected substrate (1.0 equiv) in a 3:1 mixture of DMF and NMP.

-

Add solid this compound (NH₄HF₂) (typically 3.0-5.0 equiv).

-

Heat the reaction mixture to 100 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (e.g., 11 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash successively with water and brine to remove DMF, NMP, and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

Figure 2. General experimental workflow for silyl ether deprotection using this compound.

Protocol 2: Selective Deprotection of a Phenolic TBDMS Ether with KHF₂

This protocol demonstrates the high selectivity of bifluoride salts for phenolic silyl ethers.

Materials:

-

Phenolic TBDMS ether substrate (1.0 equiv)

-

Potassium bifluoride (KHF₂) (2.5 equiv)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the phenolic TBDMS ether in methanol (approx. 0.1 M).

-

Add solid potassium bifluoride to the solution with stirring at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, wash with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting phenol by flash chromatography or recrystallization as needed.

Conclusion

This compound is a valuable reagent for the deprotection of silyl ethers, offering a mild and selective alternative to more common fluoride sources. Its effectiveness in complex molecular settings, coupled with its ease of handling as a solid reagent, makes it an excellent choice for researchers in organic synthesis and drug development. The related salt, KHF₂, further extends the utility of bifluorides by enabling the highly selective cleavage of phenolic silyl ethers in the presence of alkyl silyl ethers. The protocols and data presented herein provide a robust foundation for the application of this methodology in diverse synthetic challenges.

References

An In-depth Technical Guide to the Thermal Decomposition of Ammonium Bifluoride in an Inert Atmosphere

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the thermal decomposition of ammonium bifluoride (NH₄HF₂) when heated in an inert atmosphere. It details the decomposition pathway, reaction kinetics, and the experimental protocols used for its characterization. The information is intended to serve as a foundational resource for professionals requiring a thorough understanding of the thermal behavior of this compound.

Introduction

This compound (NH₄HF₂), also known as ammonium hydrogen fluoride, is a crystalline solid used in various industrial applications, including glass etching, metal cleaning, and as a fluorinating agent in chemical synthesis.[1][2] Its utility as a fluorinating agent is derived from its thermal decomposition, which yields gaseous hydrogen fluoride (HF).[1][3] Understanding the precise conditions and kinetics of this decomposition is critical for controlling reactions and ensuring safety in its application. This guide focuses on the decomposition process under inert atmospheric conditions, typically nitrogen, to preclude oxidative side reactions.

Decomposition Pathway and Products

The thermal decomposition of this compound is an endothermic process that proceeds via a single primary step. When heated, it breaks down to yield ammonia (NH₃) and hydrogen fluoride (HF) gas.[1][3]

The overall reaction is as follows:

NH₄HF₂(s/l) → NH₃(g) + 2HF(g)

The process, often referred to as gasification, begins in the solid state at approximately 70°C (343 K) and continues in the liquid state after the compound melts.[4][5]

Quantitative Thermal Analysis Data

The thermal behavior of this compound has been quantified using non-isothermal thermogravimetric analysis. Key thermal properties and kinetic parameters determined under a nitrogen atmosphere are summarized below.

Table 1: Thermal Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Melting Point | 125.6 °C (398.8 K) | [6] |

| Boiling Point | 239.5 °C (512.7 K) (Decomposes) | [6] |

| Decomposition Onset | ~70 °C (343 K) |[4][5] |

Table 2: Kinetic Parameters for Thermal Decomposition in a Nitrogen Atmosphere

| Process Phase | Activation Energy (Eₐ) | ln(A/s⁻¹) | Kinetic Model | Reference |

|---|---|---|---|---|

| Solid-State Gasification | 71.3 kJ mol⁻¹ | 12.8 | F0 | [4] |

| Liquid-State Gasification | 66.6 kJ mol⁻¹ | 11.5 | F0 | [4] |

The F0 model suggests that the decomposition process is dominated by sublimation and vaporization phenomena.[4]

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques measure the change in mass and heat flow, respectively, as a function of temperature.

A common methodology for studying the decomposition kinetics involves non-isothermal thermogravimetric analysis.

-

Objective: To determine the kinetic parameters (activation energy, pre-exponential factor) of the decomposition process.

-

Instrumentation: A simultaneous thermogravimetric analyzer (TGA/DSC).

-

Sample Preparation: A small quantity of this compound (e.g., 6 mg) is placed in an appropriate crucible (e.g., aluminum).[4]

-

Experimental Conditions:

-

Atmosphere: A continuous flow of high-purity inert gas, such as nitrogen, is maintained throughout the experiment (e.g., 50 mL/min).[4]

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature well above the decomposition point (e.g., 327°C / 600 K) at a constant heating rate (e.g., 2°C/min).[4] Multiple heating rates are often used to apply model-free kinetic analysis methods.

-

-

Data Analysis:

-

The mass loss as a function of temperature is recorded.

-

Isoconversional methods, such as the Friedman analysis, are applied to the data to calculate the activation energy as a function of the conversion fraction.[4]

-

A combined kinetic analysis is then used to determine the reaction model and the pre-exponential factor.[4]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - NGF Chemical Co.,Ltd. [ngf-chem.com]

- 3. This compound | NH4HF2 | CID 14935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Navigating Organic Synthesis: A Technical Guide to the Solubility of Ammonium Bifluoride

For Researchers, Scientists, and Drug Development Professionals

Ammonium bifluoride (NH₄HF₂), a versatile reagent in organic synthesis, presents a unique set of challenges and opportunities due to its solubility characteristics. This technical guide provides an in-depth exploration of the solubility of this compound in various organic solvents, offering crucial data for reaction optimization, and outlines detailed experimental protocols for its use in key synthetic transformations and for the determination of its solubility.

Core Concept: Solubility in Organic Solvents

The efficacy of this compound as a fluorinating agent or a deprotecting agent in non-aqueous media is intrinsically linked to its solubility. While highly soluble in water, its solubility in organic solvents is generally limited. This property necessitates careful solvent selection and, in many cases, the use of techniques such as phase-transfer catalysis to enhance its reactivity in organic reaction mixtures.

Quantitative Solubility Data

Understanding the quantitative solubility of this compound is paramount for designing robust synthetic procedures. The following table summarizes the available solubility data in various organic solvents. It is important to note that temperature can significantly influence solubility, a factor that should be considered during reaction design.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 25 | 0.04[1] |

| Ethanol | 25 | 0.04[1] |

| Ethanol (90%) | 25 | 1.76[1] |

| Acetone | 25 | 0.04[1] |

| Dimethylsulfoxide (DMSO) | 25 | 0.06[1] |

| Dichloroacetic acid | 25 | 1.83[1] |

Key Applications in Organic Synthesis

This compound is a valuable reagent for two primary types of transformations in organic synthesis: fluorination and the deprotection of silyl ethers.

Fluorination Reactions

This compound serves as a source of fluoride ions for nucleophilic substitution reactions, particularly for the conversion of alkyl halides to alkyl fluorides.[2] However, its low solubility in many organic solvents can hinder reaction rates. To overcome this, phase-transfer catalysis is often employed.

Logical Workflow for Solvent Selection in Fluorination Reactions

Caption: A logical workflow for selecting a suitable solvent system for fluorination reactions using this compound.

Deprotection of Silyl Ethers

A common application of this compound is the cleavage of silyl ethers, a widely used protecting group for alcohols in multi-step synthesis.[3][4] The reaction is typically carried out in a protic solvent like methanol, where the bifluoride ion acts as a fluoride source to effect the deprotection.

Experimental Protocols

Determination of this compound Solubility: Isothermal Saturation Method

This protocol outlines a general procedure for determining the solubility of this compound in an organic solvent at a specific temperature using the isothermal saturation and gravimetric analysis method.[5][6][7][8]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (analytical grade, dried)

-

Organic solvent of interest (anhydrous)

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Filtration apparatus (e.g., syringe with a PTFE filter)

-

Pre-weighed glass vials with airtight caps

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of dried this compound to a known volume of the anhydrous organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or a water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe fitted with a PTFE filter to avoid transferring any solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry glass vial.

-

Record the total weight of the vial and the solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely removed, dry the vial containing the this compound residue in a drying oven at a temperature below its decomposition point (e.g., 60-80°C) until a constant weight is achieved.

-

Record the final weight of the vial and the dried salt.

-

-

Calculation of Solubility:

-

Mass of the saturated solution = (Total weight of vial + solution) - (Weight of the empty vial)

-

Mass of the dissolved this compound = (Final weight of vial + residue) - (Weight of the empty vial)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved this compound

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) x 100

-

Experimental Workflow for Solubility Determination

Caption: A step-by-step workflow for the experimental determination of this compound solubility.

Halogen Exchange Fluorination of an Alkyl Bromide

This protocol provides a general method for the fluorination of an activated alkyl bromide using this compound.

Objective: To synthesize an alkyl fluoride from the corresponding alkyl bromide.

Materials:

-

Alkyl bromide

-

This compound

-

Acetonitrile (anhydrous)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl bromide (1.0 eq) and anhydrous acetonitrile.

-

Add this compound (2.0-3.0 eq).

-

-

Reaction:

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any unreacted this compound and other inorganic salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure alkyl fluoride.

-

Deprotection of a Silyl Ether

This protocol describes a general procedure for the removal of a silyl protecting group from an alcohol using this compound in methanol.

Objective: To deprotect a silyl-protected alcohol.

Materials:

-

Silyl-protected alcohol

-

This compound

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard work-up and purification equipment

Procedure:

-

Reaction Setup:

-

Dissolve the silyl-protected alcohol (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add this compound (1.5-2.0 eq) to the solution.

-

-

Reaction:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

-

Work-up:

-

Quench the reaction by adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

-

Signaling Pathway for Silyl Ether Deprotection

Caption: A simplified representation of the key species involved in the fluoride-mediated deprotection of a silyl ether.

This technical guide provides a foundational understanding of the solubility and synthetic applications of this compound. For specific applications, further optimization of reaction conditions, including solvent screening and temperature adjustments, may be necessary to achieve desired outcomes. Always consult relevant safety data sheets and perform risk assessments before handling this compound and other chemicals.

References

- 1. ijirset.com [ijirset.com]

- 2. US4680406A - Process for fluorinating halogenated organo-compounds - Google Patents [patents.google.com]

- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 4. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. web.iyte.edu.tr [web.iyte.edu.tr]

The Pivotal Role of Ammonium Bifluoride in the Synthesis of High-Purity Inorganic Fluorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium bifluoride (NH₄HF₂) has emerged as a versatile and crucial reagent in the synthesis of a wide array of inorganic fluorides. Its efficacy as a fluorinating agent, coupled with its relative ease of handling compared to more hazardous reagents like anhydrous hydrogen fluoride (HF), has made it an indispensable tool in modern materials science and chemical synthesis. This technical guide provides an in-depth exploration of the role of this compound in the preparation of inorganic fluorides, detailing reaction mechanisms, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

The Core Function of this compound: A Potent Fluorinating Agent

This compound serves as an effective fluorinating agent primarily through its thermal decomposition, which yields ammonia (NH₃) and hydrogen fluoride (HF).[1] It is the in situ generation of HF that drives the fluorination of various inorganic precursors, most notably metal oxides. This method offers a safer and more convenient alternative to the direct use of highly corrosive and toxic anhydrous HF gas.[2]

The general reaction pathway for the synthesis of metal fluorides from metal oxides using this compound can be summarized as a two-step process. Initially, the metal oxide reacts with this compound at elevated temperatures to form an intermediate ammonium metallofluoride complex. Subsequent heating leads to the decomposition of this complex, yielding the desired anhydrous metal fluoride, ammonia, and water vapor.

General Synthesis Workflow

The synthesis of inorganic fluorides using this compound typically follows a consistent workflow, which can be adapted for various metal precursors. The logical progression of this process is illustrated in the diagram below.

Quantitative Data on Inorganic Fluoride Synthesis

The efficiency of this compound as a fluorinating agent is evident in the high yields and purities of the resulting inorganic fluorides. The following table summarizes key quantitative data from various synthesis reports.

| Inorganic Fluoride | Precursor | Molar Ratio (Precursor:NH₄HF₂) | Reaction Temperature (°C) | Reaction Time | Yield/Conversion | Purity | Reference |

| Iron(III) Fluoride (FeF₃) | Fe₂O₃ | 1:6 (with 20% excess NH₄HF₂) | 100-400 (multi-step) | 12-15 hours (total) | >99% | >95% | [2] |

| Zirconium(IV) Fluoride (ZrF₄) | ZrO₂ (plasma dissociated) | Stoichiometric | 150-380 (multi-step) | 1.5 hours | High (not specified) | Confirmed by XRD | [3] |

| Yttrium(III) Fluoride (YF₃) | Y₂O₃ | 1:9 | 130-140 (initial), then 400 | 2 hours (initial), 6 hours (final) | Not specified | Low oxygen content | [1] |

| Scandium(III) Fluoride (ScF₃) | Sc₂O₃ | 1:3 (mass ratio) | 400 | 2 hours | High (not specified) | 99.997 wt.% | [3] |

| Thorium(IV) Fluoride (ThF₄) | ThO₂ | 1:5.5 | Room temp (5 days), then 450 | 5 days (initial) | High (not specified) | Confirmed by XRD | [4] |

Detailed Experimental Protocols

Synthesis of Anhydrous Iron(III) Fluoride (FeF₃)

This protocol is based on the solid-state reaction of iron(III) oxide with this compound.[2]

Materials:

-

Iron(III) oxide (α-Fe₂O₃), high purity

-

This compound (NH₄HF₂), pre-dried at 60°C for 1 hour

Procedure:

-

Mix α-Fe₂O₃ and NH₄HF₂ in a 1:6 molar ratio with an additional 20% excess of NH₄HF₂ to ensure complete conversion.

-

The reaction is carried out in a horizontal tube furnace under a flowing inert atmosphere (e.g., argon).

-

The reaction proceeds through a three-stage heating process:

-

Stage 1 (Intermediate Formation): Heat the mixture to 100-150°C to form the intermediate complex, (NH₄)₃FeF₆·1.5H₂O.

-

Stage 2 (Intermediate Decomposition I): Increase the temperature to 150-250°C. The intermediate decomposes to NH₄FeF₄.

-

Stage 3 (Final Decomposition): Further heat the sample to 300-400°C for 4-5 hours to yield anhydrous FeF₃. An additional 10% NH₄HF₂ can be added after the second heating cycle to ensure the absence of oxide contamination.

-

-

After each heating cycle, the product should be cooled, ground, and mixed to ensure homogeneity.

-

The final product is a high-purity, anhydrous FeF₃.

Reaction Pathway Diagram:

Synthesis of Anhydrous Zirconium(IV) Fluoride (ZrF₄)

This method utilizes plasma-dissociated zircon (ZrO₂·SiO₂) as the precursor.[3]

Materials:

-

Plasma-dissociated zircon (PDZ)

-

This compound (NH₄HF₂), purity >99%

Procedure:

-

A stoichiometric mixture of PDZ and this compound is loaded into a batch reactor.

-

The system is continuously purged with nitrogen throughout the experiment.

-

The reactor is subjected to a programmed heating schedule:

-

Heat to 150°C and hold for 30 minutes.

-

Increase the temperature to 280°C and hold for 30 minutes. This step facilitates the sublimation of the silicon hexafluoride intermediate, (NH₄)₂SiF₆.[5]

-

Further increase the temperature to 380°C and hold for 30 minutes to ensure the complete decomposition of the ammonium fluorozirconate intermediate to ZrF₄.

-

-

The final product is anhydrous zirconium tetrafluoride, as confirmed by X-ray diffraction.

Synthesis of Yttrium(III) Fluoride (YF₃)

This protocol details the synthesis of YF₃ from yttrium oxide.[1]

Materials:

-

Yttrium oxide (Y₂O₃)

-

This compound (NH₄HF₂), flaked and ground

Procedure:

-

Mix Y₂O₃ and NH₄HF₂ in a 1:9 molar ratio.

-

The reaction is conducted in a crucible with a stream of inert gas (e.g., argon) or dry air to sweep away volatile byproducts.

-

The reaction proceeds in two main heating stages:

-

Initial Reaction: Heat the mixture to an optimal conversion temperature of 130-140°C and hold for 2 hours. This step drives the main reaction and removes ammonia and water.

-

Final Decomposition: Increase the temperature to 400°C for the remainder of an eight-hour period to drive off the remaining ammonium fluorides.

-

-

The resulting product is yttrium fluoride with a low oxygen content.

Conclusion

This compound is a highly effective and manageable fluorinating agent for the synthesis of a diverse range of inorganic fluorides. The methods described herein, involving the reaction of metal oxides with this compound, offer a reliable route to high-purity, anhydrous products. The key to successful synthesis lies in the careful control of reaction parameters such as temperature, reactant stoichiometry, and reaction atmosphere to facilitate the formation and subsequent decomposition of intermediate ammonium metallofluoride complexes. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the development of advanced materials and pharmaceuticals.

References

An In-depth Technical Guide to the Acidity of Ammonium Bifluoride Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the chemical principles governing the acidity of ammonium bifluoride (NH₄HF₂) solutions. The document details the dissociation equilibria, presents quantitative data on solution pH, and outlines rigorous experimental protocols for analysis.

Executive Summary

This compound is the salt of a weak acid, hydrofluoric acid (HF), and a weak base, ammonia (NH₃). When dissolved in water, this compound dissociates to produce ammonium (NH₄⁺) and bifluoride (HF₂⁻) ions. The subsequent hydrolysis of the ammonium ion and the dissociation of the bifluoride ion contribute to the acidic nature of the solution. The pH of this compound solutions is typically in the mildly acidic range, which is a critical parameter in its various applications, including as a glass etchant and a cleaning agent for metal surfaces. Understanding the equilibria involved is paramount for the safe and effective use of this compound in research and industrial settings.

Chemical Equilibria in Aqueous Solution

The acidity of an this compound solution is governed by a series of interconnected chemical equilibria. Upon dissolution in water, the primary species present are the ammonium ion (NH₄⁺) and the bifluoride ion (HF₂⁻).

The overall dissociation can be represented as:

NH₄HF₂(s) ⇌ NH₄⁺(aq) + HF₂⁻(aq)

The resulting ions then participate in the following acid-base equilibria:

-

Hydrolysis of the Ammonium Ion: The ammonium ion acts as a weak acid, donating a proton to water to form hydronium ions (H₃O⁺), thus contributing to the acidity of the solution.

NH₄⁺(aq) + H₂O(l) ⇌ H₃O⁺(aq) + NH₃(aq)

-

Dissociation of the Biflouride Ion: The bifluoride ion is in equilibrium with hydrofluoric acid and the fluoride ion.

HF₂⁻(aq) ⇌ HF(aq) + F⁻(aq)

-

Dissociation of Hydrofluoric Acid: Hydrofluoric acid is a weak acid and further dissociates to a limited extent.

HF(aq) + H₂O(l) ⇌ H₃O⁺(aq) + F⁻(aq)

The interplay of these equilibria determines the final hydrogen ion concentration and thus the pH of the solution.

Dissociation and Formation Constants

The equilibrium positions of the reactions described above are quantified by their respective dissociation (Kₐ) and formation (K) constants. The pKₐ is the negative logarithm of the acid dissociation constant.

| Equilibrium | Constant Type | Value (at 25 °C) | Reference |

| NH₄⁺ ⇌ NH₃ + H⁺ | pKₐ | ~9.25 | [1][2] |

| HF ⇌ H⁺ + F⁻ | pKₐ | ~3.14 - 3.20 | [3][4] |

| HF + F⁻ ⇌ HF₂⁻ | Formation Constant (K) | ~3.963 M⁻¹ | [3] |

Note: The constant for the HF₂⁻ equilibrium is a formation constant, indicating the tendency of HF and F⁻ to associate.

Quantitative Data: pH of this compound Solutions

The pH of an this compound solution is dependent on its concentration. The table below summarizes reported pH values at various concentrations.

| Concentration (% w/v) | Concentration (g/L) | Concentration (mg/L) | Approximate pH | Reference |

| 1 - 2% | 10 - 20 | 10,000 - 20,000 | ~3 | [3][4] |

| 5% | 50 | 50,000 | 3.5 | [5] |

| 0.57% | 5.7 | 5,700 | 2 | [5] |

| Not Specified | Not Specified | 100 | 2.88 | [2] |

| Not Specified | Not Specified | 10 | 3.38 | [2] |

Mandatory Visualizations

Dissociation Pathway of this compound in Water

Caption: Dissociation equilibria of this compound in an aqueous solution.

Experimental Workflow for Acidity Analysis

Caption: Logical workflow for the analysis of this compound solution acidity.

Experimental Protocols

Determination of pH

Objective: To accurately measure the pH of an this compound solution.

Materials:

-

pH meter with a fluoride-resistant electrode (e.g., antimony electrode or a specialized glass electrode).

-

Standard pH buffers (pH 4.00, 7.00, and 10.00).

-

Beakers (plastic or Teflon to avoid reaction with glass).

-

Magnetic stirrer and stir bars.

-

Deionized water.

-

This compound sample.

Procedure:

-

Electrode Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard pH buffers. Ensure the temperature compensation is active and set to the sample temperature.

-

Sample Preparation: Prepare a solution of this compound of the desired concentration in a plastic or Teflon beaker using deionized water.

-

pH Measurement: a. Immerse the calibrated fluoride-resistant pH electrode into the sample solution. b. Gently stir the solution using a magnetic stirrer. c. Allow the pH reading to stabilize before recording the value. d. Rinse the electrode thoroughly with deionized water and blot dry before and after each measurement. Note: Standard glass pH electrodes are susceptible to etching by fluoride ions, which can lead to inaccurate readings and damage to the electrode. It is crucial to use a fluoride-resistant electrode for these measurements.[6]

Determination of Total Acidity by Titration

Objective: To determine the total acid concentration of an this compound solution via titration with a strong base.

Materials:

-

Buret.

-

Pipettes.

-

Erlenmeyer flasks (plastic or Teflon).

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

-

Phenolphthalein indicator.

-

This compound solution.

-

Deionized water.

Procedure:

-

Sample Preparation: Pipette a known volume of the this compound solution into a plastic or Teflon Erlenmeyer flask. Dilute with a known volume of deionized water if necessary.

-

Indicator Addition: Add a few drops of phenolphthalein indicator to the flask.

-

Titration: a. Fill the buret with the standardized NaOH solution and record the initial volume. b. Slowly add the NaOH solution to the flask while continuously swirling the contents. c. Continue the titration until the solution turns a faint, persistent pink color, which indicates the endpoint. d. Record the final volume of the NaOH solution used.

-

Calculation: Calculate the total acidity of the this compound solution using the volume and concentration of the NaOH titrant and the initial volume of the sample.

Application: Glass Etching

The acidic nature of this compound solutions, specifically the presence of the bifluoride ion (HF₂⁻), makes it an effective etchant for silicon dioxide (SiO₂), the primary component of glass.[7]

The etching reaction can be summarized as follows:

SiO₂(s) + 2HF₂⁻(aq) + 2H⁺(aq) → SiF₄(g) + 2H₂O(l)

Alternatively, the reaction is also represented as:

SiO₂(s) + 4NH₄HF₂(aq) → SiF₄(g) + 4NH₄F(aq) + 2H₂O(l)[7]

This controlled release of the etching species from the bifluoride ion makes this compound a safer alternative to using hydrofluoric acid directly for many applications.

Safety Precautions

This compound and its solutions are corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of skin contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion

The acidity of this compound solutions is a result of the hydrolysis of the ammonium ion and the dissociation of the bifluoride ion, leading to the formation of hydrofluoric acid. The pH of these solutions is concentration-dependent and typically falls within the mildly acidic range. Accurate determination of the acidity and concentration requires the use of appropriate fluoride-resistant equipment and standardized protocols, such as titration. A thorough understanding of the chemical equilibria and properties of this compound is essential for its safe and effective application in scientific and industrial processes.

References

- 1. Measurement of pH by NMR Spectroscopy in Concentrated Aqueous Fluoride Buffers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. yankeeglassblower.com [yankeeglassblower.com]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. This compound | NH4HF2 | CID 14935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. horiba.com [horiba.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

Ammonium Bifluoride: A Precursor for Fluorine Gas Generation - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of ammonium bifluoride as a precursor for the generation of elemental fluorine gas. The process is a two-stage procedure involving the thermal decomposition of this compound to produce anhydrous hydrogen fluoride, which is subsequently used in the electrolytic generation of fluorine gas. This document details the experimental protocols, quantitative operational parameters, and necessary safety precautions for both stages.

Executive Summary

This compound (NH₄HF₂) serves as a convenient and solid source for generating anhydrous hydrogen fluoride (HF), a critical component for the electrolytic production of fluorine gas (F₂). The direct electrolysis of ammonium-containing salts is not a viable method for producing pure fluorine gas due to the reactivity of the ammonium cation. Therefore, a two-step process is employed:

-

Thermal Decomposition: this compound is heated to yield gaseous ammonia (NH₃) and hydrogen fluoride (HF).

-

Electrolysis: The generated anhydrous hydrogen fluoride is dissolved in a molten potassium bifluoride (KHF₂) electrolyte, and fluorine gas is produced at the anode through electrolysis.

This guide provides the technical details for both of these stages, offering a complete pathway from this compound to high-purity fluorine gas.

Stage 1: Hydrogen Fluoride Generation via Thermal Decomposition of this compound

The initial step in producing fluorine gas from an this compound precursor is the generation of anhydrous hydrogen fluoride. This is achieved through the thermal decomposition of this compound.

Chemical Principle

Upon heating, this compound decomposes into ammonia and hydrogen fluoride gas according to the following reaction:

NH₄HF₂(s) → NH₃(g) + 2HF(g)

This reaction is typically carried out at temperatures ranging from 130°C to 230°C[1][2]. A Korean patent suggests a two-stage thermal decomposition, with the first stage at 850-930°C to produce ammonia and hydrogen fluoride, and a second stage at 950-1100°C to decompose the ammonia into nitrogen and hydrogen[3]. For the purpose of generating HF for fluorine production, the lower temperature range is sufficient.

Quantitative Data

| Parameter | Value | Reference |

| Decomposition Temperature Range | 130 - 230 °C | [1][2] |

| Sublimation Temperature | 222 - 230 °C | [2] |

| Boiling Point | ~240 °C |

Experimental Protocol

Objective: To generate anhydrous hydrogen fluoride gas from the thermal decomposition of this compound.

Materials:

-

This compound (NH₄HF₂), anhydrous grade

-

Inert gas (e.g., Argon or Nitrogen)

-

Dilute hydrochloric acid solution (for ammonia scrubbing)

Equipment:

-

Tube furnace with temperature controller

-

Quartz or nickel reaction tube

-

Gas inlet and outlet ports

-

Cold trap (e.g., using a dry ice/acetone slush)

-

Gas scrubbing bottle (bubbler)

-

Flow meter for inert gas

Procedure:

-

Place a known quantity of anhydrous this compound into the center of the reaction tube.

-

Assemble the apparatus, ensuring all connections are gas-tight. The outlet of the reaction tube should be connected to the cold trap, followed by the gas scrubbing bottle containing dilute HCl.

-

Purge the system with an inert gas for 15-20 minutes to remove any air and moisture.

-

Begin heating the furnace to the desired decomposition temperature (e.g., 200°C) while maintaining a slow flow of inert gas.

-

The this compound will decompose, producing ammonia and hydrogen fluoride gas. The hydrogen fluoride will be carried by the inert gas stream.

-

The ammonia gas will be neutralized in the hydrochloric acid scrubbing bottle.

-

The anhydrous hydrogen fluoride gas is collected by condensation in the cold trap.

-

Once the decomposition is complete, allow the system to cool to room temperature under the inert gas flow.

-

The collected anhydrous HF can then be carefully transferred for use in the electrolysis stage.

Stage 2: Fluorine Gas Generation via Electrolysis of a Potassium Fluoride-Hydrogen Fluoride Melt

The anhydrous hydrogen fluoride generated in Stage 1 is used to produce elemental fluorine through the electrolysis of a molten salt bath. This process, originally developed by Henri Moissan, remains the primary industrial method for fluorine production.

Chemical Principle

The electrolysis is carried out on a molten mixture of potassium bifluoride (KHF₂) and anhydrous hydrogen fluoride (HF). The potassium bifluoride acts as the electrolyte, providing the necessary ionic conductivity, as pure liquid HF is a poor conductor of electricity.

The overall reaction is: 2HF → H₂(g) + F₂(g)

At the cathode, hydrogen gas is produced: 2H⁺ + 2e⁻ → H₂(g)

At the anode, fluorine gas is generated: 2F⁻ → F₂(g) + 2e⁻

Quantitative Data

| Parameter | Typical Value | Reference |

| Electrolyte Composition | KF·1.8-2.3HF | [4] |

| Operating Temperature | 80 - 120 °C | [5] |

| Cell Voltage | 8 - 10 V | [5][6] |

| Anodic Current Density | ~0.15 A/cm² | [7] |

| Anode Material | Amorphous Carbon | [7] |

| Cathode Material | Steel or Nickel | [7][8] |

| Current Efficiency | >90% | [9] |

Experimental Protocol

Objective: To generate elemental fluorine gas by the electrolysis of a KF-HF molten salt.

Materials:

-

Potassium bifluoride (KHF₂), anhydrous

-

Anhydrous hydrogen fluoride (from Stage 1)

Equipment:

-

Electrolysis cell (e.g., made of Monel or steel)

-

Heating mantle or furnace to maintain cell temperature

-

Amorphous carbon anode

-

Steel or nickel cathode

-

Gas-tight cell cover with ports for electrodes, HF inlet, and gas outlets

-

Diaphragm (e.g., Monel) to separate the anode and cathode compartments

-

DC power supply

-

Gas purification train (e.g., NaF pellets to remove HF from the F₂ stream)

Procedure:

-

The electrolysis cell is charged with anhydrous potassium bifluoride.

-

The cell is heated to the operating temperature (e.g., 100°C) to melt the KHF₂.

-

Anhydrous hydrogen fluoride is carefully introduced into the molten salt to achieve the desired electrolyte composition (approximately KF·2HF).

-

The electrodes are positioned in the cell, ensuring the diaphragm separates the anode and cathode compartments to prevent the mixing of hydrogen and fluorine gases.

-

A DC voltage (8-10 V) is applied across the electrodes to initiate electrolysis.

-

Hydrogen gas will be evolved at the cathode and fluorine gas at the anode.

-

The raw fluorine gas exiting the anode compartment is passed through a purification train containing sodium fluoride pellets to remove any entrained hydrogen fluoride.

-